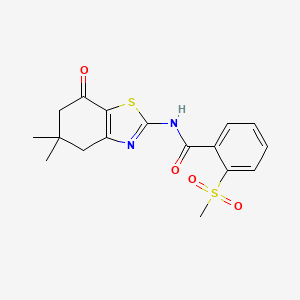

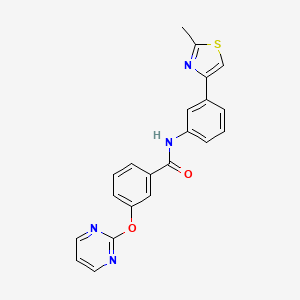

![molecular formula C18H19N5O4 B2380478 1,3-Dimethyl-8-[3-(2-oxopropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione CAS No. 946260-86-2](/img/structure/B2380478.png)

1,3-Dimethyl-8-[3-(2-oxopropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione . It is a complex organic molecule that has potential applications in various fields, including medicine and chemistry .

Synthesis Analysis

The synthesis of this compound involves the condensation of 3-formylchromones and 6-amino-5-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino)-1,3-dimethyl-pyrimidine-2,4(1H,3H)-dione . This process allows the creation of chromone-based hybrids containing additional pharmacophores – xanthine and sterically hindered phenol fragments .Molecular Structure Analysis

The molecular structure of this compound has been characterized using 1H and 13C NMR spectroscopy, mass spectrometry, and elemental analysis . The molecular structure of a similar compound was determined using single crystal X-ray diffraction studies .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation and the formation of additional pharmacophores . These reactions result in the creation of a complex molecule with potential biological activity .Scientific Research Applications

Anticancer Activity

The synthesized chromone-based hybrids have demonstrated cytotoxic activity against HCT116 human colon carcinoma cells and MCF7 breast carcinoma cells at submicromolar concentrations. Notably, compound 11, which contains a 6,8-dimethylchromone core , exhibits the highest cytotoxicity against tumor cells while maintaining lower toxicity toward non-tumor fibroblasts. This selectivity makes it a promising candidate for cancer chemotherapy .

Antioxidant Properties

These compounds also exhibit antioxidant activities comparable to the reference drug Trolox . Their ability to scavenge free radicals and protect against oxidative stress suggests their potential use in preventing or mitigating oxidative damage .

Chemotherapy Agents

Given the combination of promising antioxidant activity and selective antitumor cytotoxicity in vitro, these chromone-based hybrids hold promise as chemotherapy agents. Their dual functionality makes them attractive candidates for further investigation in cancer treatment .

Organic Metal-Free Electrocatalysts

While not directly related to cancer research, it’s worth noting that 1,3-dimethyl-2-phenyl-1H-benzo[d]imidazolium-3 iodide , a representative of a new class of organic metal-free electrocatalysts, has been studied for its electrochemical properties and electrocatalytic activity in the formation of molecular hydrogen. This compound could find applications in energy conversion and storage .

Pharmacophore Design

The synthesis of these chromone-based hybrids involved combining additional pharmacophores, including xanthine and sterically hindered phenol fragments . Understanding the design principles behind such hybrid molecules can inform future drug development strategies .

Crystallography Studies

Compound 2’s molecular structure was determined using single crystal X-ray diffraction studies . These structural insights contribute to our understanding of the compound’s properties and interactions .

properties

IUPAC Name |

2,4-dimethyl-6-[3-(2-oxopropoxy)phenyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O4/c1-11(24)10-27-13-6-4-5-12(9-13)22-7-8-23-14-15(19-17(22)23)20(2)18(26)21(3)16(14)25/h4-6,9H,7-8,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQIJNZNLWGRPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC=CC(=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethyl-6-[3-(2-oxopropoxy)phenyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((3-Bromobenzyl)thio)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2380402.png)

![8-((4-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2380406.png)

![N-(3,4-dimethoxyphenyl)-2-(oxo-8-(p-tolyl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2380407.png)

![4-acetyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2380408.png)

![4-{2-oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2380409.png)

![ethyl [5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetate](/img/structure/B2380411.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2380413.png)

![N-[1-(4,5-dihydro-1,3-thiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]adamantane-1-carboxamide](/img/structure/B2380418.png)